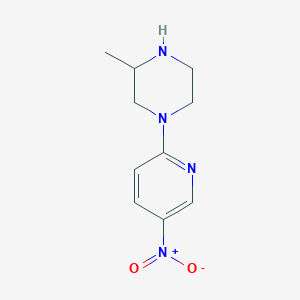

3-甲基-1-(5-硝基吡啶-2-基)哌嗪

描述

“3-Methyl-1-(5-nitropyridin-2-yl)piperazine” is a chemical compound with the molecular formula C10H14N4O2 and a molecular weight of 222.24 . It is also known by other synonyms such as “3-Methyl-1-(5-nitro-2-pyridinyl)piperazine” and "Piperazine, 3-methyl-1-(5-nitro-2-pyridinyl)-" .

Synthesis Analysis

The synthesis of “3-Methyl-1-(5-nitropyridin-2-yl)piperazine” involves the reaction of 2-Chloro-5-nitropyridine and 2-Methylpiperazine . The reaction is exothermic and requires cooling with ice . The reaction mixture is stirred for 1 hour while cooling with ice and then stirred overnight at room temperature .Molecular Structure Analysis

The molecular structure of “3-Methyl-1-(5-nitropyridin-2-yl)piperazine” consists of a piperazine ring substituted with a methyl group at one nitrogen atom and a 5-nitropyridin-2-yl group at the other nitrogen atom .Physical and Chemical Properties Analysis

The melting point of “3-Methyl-1-(5-nitropyridin-2-yl)piperazine” is reported to be between 107-109°C . Other physical and chemical properties such as boiling point and density are not specified in the search results.科学研究应用

抗菌和细胞毒活性

已对3-甲基-1-(5-硝基吡啶-2-基)哌嗪衍生物进行了抗菌和细胞毒活性研究。例如,具有哌嗪连接剂的新型双(吡唑-苯并呋喃)杂合物对包括大肠杆菌、金黄色葡萄球菌和变形链球菌在内的各种细菌菌株表现出强效的抗菌效果。这些化合物显示出显著的生物膜抑制活性,并对细菌细胞壁合成中的必需组分MurB酶表现出抑制活性(Mekky & Sanad, 2020)。

利什曼原虫活性

哌嗪衍生物也已被评估其对利什曼原虫的活性。对包括哌嗪类似物在内的2-(1-甲基-5-硝基咪唑-2-基)-5-取代-1,3,4-噻二唑的研究表明,这些化合物对利什曼原虫主型幼虫表现出强烈的利什曼原虫活性(Foroumadi et al., 2005)。

5-HT1A受体拮抗作用

N-(4-[(18)F]-氟吡啶-2-基)-N-{2-[4-(2-甲氧基苯基)哌嗪-1-基]乙基}-羧酰胺,一种3-甲基-1-(5-硝基吡啶-2-基)哌嗪的衍生物,已被开发为血清素5-HT1A受体的PET示踪剂。这些化合物显示出在神经精神疾病中体内定量5-HT1A受体的潜力(García等,2014)。

抗抑郁和抗焦虑活性

含有3-甲基-1-(5-硝基吡啶-2-基)哌嗪结构的化合物已被合成,具有潜在的抗抑郁和抗焦虑活性。这些化合物在减少不动时间和在雄性白化小鼠行为测试中表现出抗焦虑活性方面显示出显著效果(Kumar et al., 2017)。

GABA-A受体调节

已合成了N-取代3-(2-哌嗪-1-基-2-氧乙基)-2-(吡啶-2-基)异吲哚-1-酮,包括具有3-甲基-1-(5-硝基吡啶-2-基)哌嗪结构的衍生物,用于调节GABA-A受体功能。这些化合物已在大鼠小脑颗粒细胞中对GABA激活的氯离子电流的影响进行了测试(Di Mola et al., 2016)。

抗炎活性

已合成了包括1-(4-取代)-2-(-4-(哌嗪-1-基)双噻唑-5-基)2-甲基-4-硝基-1H-咪唑-1-基)乙酮在内的一组新型化合物,并对其抗炎活性进行了评估。这些化合物在大鼠模型中显示出显著的膜稳定作用和体内抗炎效果(Ahmed, Molvi, & Khan, 2017)。

作用机制

Target of Action

Similar compounds have shown significant activity on kinases like p70s6kβ .

Mode of Action

It’s likely that it interacts with its targets, possibly kinases, leading to changes in their activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Methyl-1-(5-nitropyridin-2-yl)piperazine . .

属性

IUPAC Name |

3-methyl-1-(5-nitropyridin-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2/c1-8-7-13(5-4-11-8)10-3-2-9(6-12-10)14(15)16/h2-3,6,8,11H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYMPRRMVLJQEAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657392 | |

| Record name | 3-Methyl-1-(5-nitropyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773879-30-4 | |

| Record name | 3-Methyl-1-(5-nitropyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

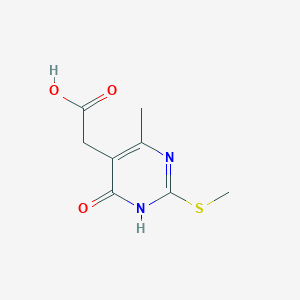

![3-{2-[(Difluoromethyl)thio]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl}propanoic acid](/img/structure/B1450814.png)

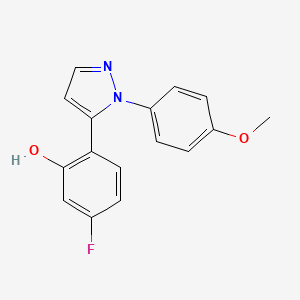

![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol](/img/structure/B1450815.png)

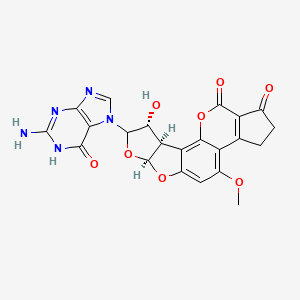

![2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1450817.png)

![(NE)-N-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ylmethylidene)hydroxylamine](/img/structure/B1450824.png)